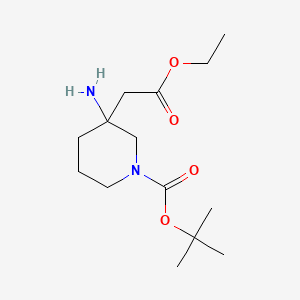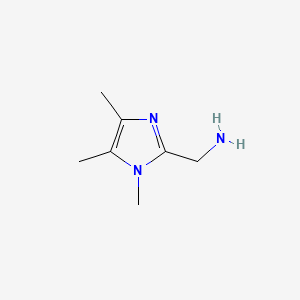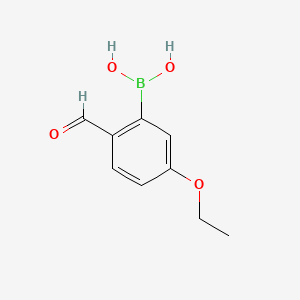
(5-Ethoxy-2-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
While specific chemical reactions involving (5-Ethoxy-2-formylphenyl)boronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters in the presence of diols, which is a reaction often used in sensing applications .Physical And Chemical Properties Analysis
(5-Ethoxy-2-formylphenyl)boronic acid is a solid compound . It has a molecular weight of 193.99 and its InChI key is WZXOCGHYGPWDRF-UHFFFAOYSA-N .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and environmentally benign organoboron reagent . “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used as a building block in the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and formyl groups.
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs has seen recent advances . The presence of the boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” makes it a potential candidate for the synthesis of these borinic acid derivatives .
Catalysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in similar catalytic applications .
Medicinal Chemistry
Borinic acids have found applications in medicinal chemistry . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the development of new drugs or therapeutic agents .
Polymer Materials
Borinic acids and their derivatives have been used in the development of polymer materials . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the synthesis of new polymer materials .
Optoelectronics
Borinic acids and their derivatives have also found applications in optoelectronics . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the development of new optoelectronic materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
作用機序
Target of Action
The primary target of (5-Ethoxy-2-formylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the (5-Ethoxy-2-formylphenyl)boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the (5-Ethoxy-2-formylphenyl)boronic acid is transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The (5-Ethoxy-2-formylphenyl)boronic acid plays a crucial role in this process by acting as a nucleophilic organic group .
Pharmacokinetics
Its water solubility is also high, making it very soluble . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of (5-Ethoxy-2-formylphenyl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Ethoxy-2-formylphenyl)boronic acid is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . It is stored in an inert atmosphere at 2-8°C , indicating that it is stable under these conditions. The rate of hydrolysis of boronic esters, including (5-ethoxy-2-formylphenyl)boronic acid, is considerably accelerated at physiological ph , suggesting that the compound’s action, efficacy, and stability may be influenced by pH.
特性
IUPAC Name |
(5-ethoxy-2-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOCGHYGPWDRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

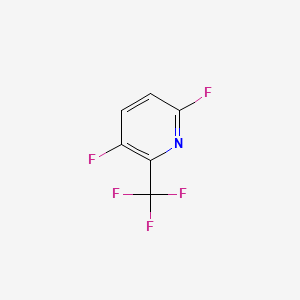



![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

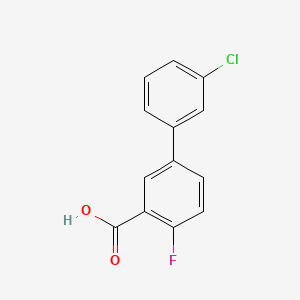
![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)


